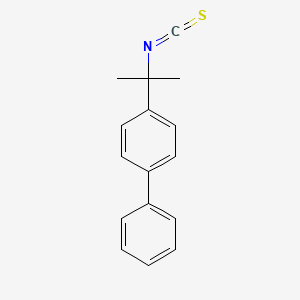
1,1'-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- is an organic compound with the molecular formula C16H13NS It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an isothiocyanato group
Preparation Methods
The synthesis of 1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- typically involves the reaction of 4-isopropylbiphenyl with thiophosgene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature for several hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can be substituted by nucleophiles such as amines, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Addition Reactions: The isothiocyanato group can participate in addition reactions with compounds containing active hydrogen atoms.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties against human pathogens.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- involves its interaction with specific molecular targets. For instance, as an aldehyde dehydrogenase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of aldehydes to carboxylic acids. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy drugs . The compound may also disrupt microbial cell membranes, leading to its antimicrobial effects .
Comparison with Similar Compounds
1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- can be compared with other isothiocyanate compounds such as:
- 1-(Isothiocyanatomethyl)-4-phenylbenzene
- 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
These compounds share similar functional groups but differ in their molecular structures and specific applications.
Properties
CAS No. |
669055-43-0 |
|---|---|
Molecular Formula |
C16H15NS |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
1-(2-isothiocyanatopropan-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C16H15NS/c1-16(2,17-12-18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
NHFUQAQVRPRRRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


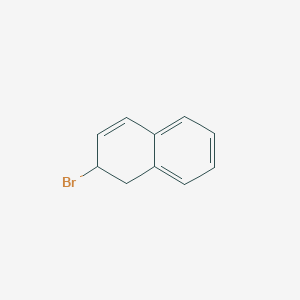
![N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12537074.png)

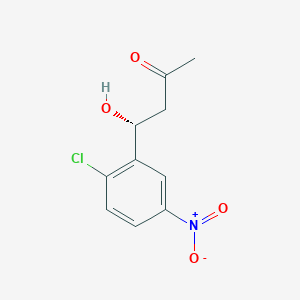
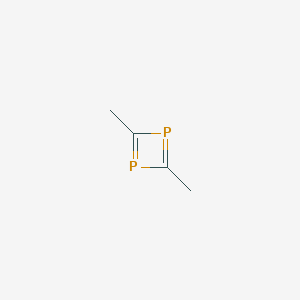
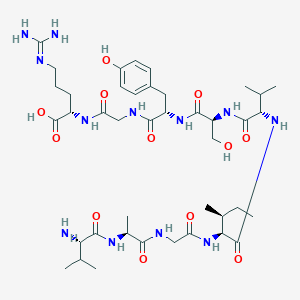
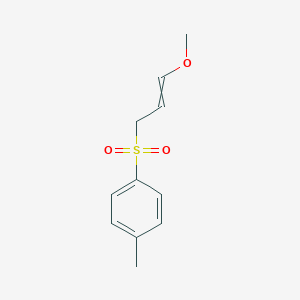
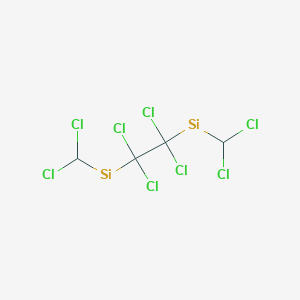
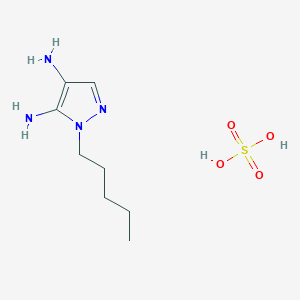

![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537125.png)
![5,8-Methanoimidazo[1,2-A]pyridine](/img/structure/B12537138.png)
![Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12537160.png)

